2-Bromo-5-nitrothiophene-3-sulfonamide
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Overview
Description
2-Bromo-5-nitrothiophene-3-sulfonamide is a heteroaryl halide compound that features a thiophene ring substituted with bromine, nitro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-nitrothiophene-3-sulfonamide can be synthesized through a multi-step process starting from thiophene. The general synthetic route involves:
Bromination: Thiophene is brominated to introduce a bromine atom at the 2-position.
Nitration: The brominated thiophene undergoes nitration to introduce a nitro group at the 5-position.
Sulfonamidation: The nitro-bromothiophene is then subjected to sulfonamidation to introduce the sulfonamide group at the 3-position.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitrothiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Reduction Reactions: The major product is 2-amino-5-nitrothiophene-3-sulfonamide.
Oxidation Reactions: Products include sulfoxides and sulfones of the thiophene ring.
Scientific Research Applications
2-Bromo-5-nitrothiophene-3-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including oligothiophene precursors for generating chromophores.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrothiophene-3-sulfonamide depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrothiophene: Lacks the sulfonamide group but shares the bromine and nitro substitutions.
5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom and an aldehyde group instead of a nitro group.
2-Nitrothiophene: Contains a nitro group but lacks the bromine and sulfonamide groups.
Uniqueness
2-Bromo-5-nitrothiophene-3-sulfonamide is unique due to the presence of all three functional groups (bromine, nitro, and sulfonamide) on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-bromo-5-nitrothiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O4S2/c5-4-2(13(6,10)11)1-3(12-4)7(8)9/h1H,(H2,6,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZORPKYDYZHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60794317 |
Source
|
Record name | 2-Bromo-5-nitrothiophene-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60794317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64729-03-9 |
Source
|
Record name | 2-Bromo-5-nitrothiophene-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60794317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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